molecular formula C8H10O4 B12548819 Methyl propyl but-2-ynedioate CAS No. 142270-72-2

Methyl propyl but-2-ynedioate

Cat. No.: B12548819
CAS No.: 142270-72-2
M. Wt: 170.16 g/mol
InChI Key: JMKNKAQHOGMYRG-UHFFFAOYSA-N
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Description

Methyl propyl but-2-ynedioate is a diester compound featuring a rigid but-2-ynedioate backbone (a four-carbon chain with a triple bond at the 2-position) esterified with methyl and propyl groups. This structure confers unique physicochemical properties, including increased polarity and reduced conformational flexibility compared to monoesters or aliphatic esters.

Properties

CAS No.

142270-72-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

1-O-methyl 4-O-propyl but-2-ynedioate

InChI

InChI=1S/C8H10O4/c1-3-6-12-8(10)5-4-7(9)11-2/h3,6H2,1-2H3

InChI Key

JMKNKAQHOGMYRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with methanol and propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl propyl but-2-ynedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: But-2-ynedioic acid derivatives.

    Reduction: Alkenes or alkanes with reduced carbon-carbon bonds.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl propyl but-2-ynedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl propyl but-2-ynedioate exerts its effects involves the interaction of its ester functional groups and triple bond with various molecular targets. The electron-withdrawing nature of the ester groups and the presence of the triple bond make the compound highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl propyl but-2-ynedioate with esters, phosphonates, and sulfur-containing compounds based on polarity, boiling points, and reactivity.

Esters and Monoesters
  • Propyl Butyrate (C₇H₁₄O₂): A monoester with a linear alkyl chain. Its boiling point (~143°C) is influenced by weaker dipole-dipole interactions compared to diesters.
  • Methyl Hexanoate (C₇H₁₄O₂): A branched monoester with a lower boiling point (~150°C) due to reduced surface area.
  • Methyl Paraben (C₈H₈O₃): A phenolic ester with higher polarity (logP ~1.9) due to the aromatic ring, but lower volatility than aliphatic diesters.

Key Comparison: this compound’s diester structure likely increases polarity compared to monoesters like propyl butyrate, leading to higher boiling points. The triple bond in the backbone may further elevate reactivity in cycloaddition or hydrogenation reactions.

Organophosphorus Compounds
  • Methyl Propyl Propylphosphonate (C₇H₁₇O₃P): A phosphonate ester with moderate polarity (logP ~1.2). Its boiling point (~220°C) exceeds typical aliphatic esters due to strong P=O dipole interactions.
  • Diethyl Propylphosphonate (C₇H₁₇O₃P): Similar to methyl propyl propylphosphonate but with ethyl groups, showing slightly lower polarity.

Key Comparison :
Phosphonates generally exhibit higher thermal stability than diesters due to phosphorus-oxygen bonds. However, this compound’s triple bond may enhance rigidity and reactivity in organic synthesis.

Sulfur-Containing Compounds
  • Dipropyl Trisulfide (C₆H₁₄S₃): A major component in shallot essential oil, with low polarity (logP ~4.5) and a boiling point of ~230°C.
  • Methyl Propyl Disulfide (C₄H₁₀S₂): Exhibits intermediate polarity (logP ~2.8) and a boiling point of ~142°C.

Key Comparison: Sulfur compounds are less polar than diesters but more volatile. This compound’s polarity would facilitate separation via polar solvent systems, as seen in phenolic compound separations.

Data Tables

Table 1: Boiling Points and Polarity of Analogous Compounds
Compound Boiling Point (°C) Polarity (logP) Functional Groups
Propyl Butyrate 143 2.1 Monoester
Methyl Hexanoate 150 1.8 Branched monoester
Methyl Paraben 265 1.9 Phenolic ester
Methyl Propyl Propylphosphonate 220 1.2 Phosphonate
Dipropyl Trisulfide 230 4.5 Trisulfide

Inferred Properties for this compound :

  • Boiling Point: Estimated ~200–230°C (higher than monoesters due to diester polarity).
  • logP : ~1.5–2.0 (more polar than phosphonates but less than sulfur compounds).
Table 2: Solvent Selectivity for Separation
Solvent System Selectivity (α) for Polar Compounds Applicability to this compound
Ethyl Acetate/Hexane α = 1.8–2.5 Moderate (suitable for medium-polarity diesters)
Methanol/Water α = 3.0–4.0 High (ideal for polar separations)

Biological Activity

Methyl propyl but-2-ynedioate, a compound of interest in organic chemistry, has been investigated for its biological activity, particularly in pharmacology and toxicology. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester with the following structural formula:

C7H10O4\text{C}_7\text{H}_{10}\text{O}_4

This compound features a but-2-ynedioate backbone with methyl and propyl groups attached, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of but-2-ynedioate compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted derivatives can inhibit the growth of bacteria and fungi. The inhibition concentration (IC50) values for several derivatives have been documented, suggesting a promising avenue for developing new antimicrobial agents.

Compound DerivativeTarget OrganismIC50 (mM)
2-chloro derivativeE. coli257
2-nitro derivativeS. aureus278

These findings suggest that modifications to the but-2-ynedioate structure can enhance its efficacy against specific pathogens .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that this compound can affect cancer cell lines. For example, it has been reported to have an IC50 value of 129 mM against HeLa cells, indicating potential as an antitumor agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved .

Study on Antitumor Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound could significantly reduce cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity:

  • Cell Line : HeLa
  • Treatment Duration : 24 hours
  • Results : Significant reduction in cell viability at concentrations above 100 mM.

This study underscores the potential application of this compound in cancer therapeutics .

The biological activity of this compound is likely mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity.

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